molecular formula C8H10N4 B1266593 Benzylideneaminoguanidine CAS No. 74187-86-3

Benzylideneaminoguanidine

Cat. No. B1266593
CAS RN: 74187-86-3
M. Wt: 162.19 g/mol
InChI Key: WNPXUCYRKHVMAD-UHFFFAOYSA-N
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Description

Benzylideneaminoguanidine is a chemical compound of interest in various fields of chemistry due to its unique structure and potential applications. Its synthesis and properties have been extensively studied, leading to insights into its molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of Benzylideneaminoguanidine and its derivatives involves complex chemical reactions. One approach includes the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing the versatility of synthesis techniques and the structural diversity achieved through various hydrogen-bonding patterns, leading to supramolecular assemblies ranging from finite aggregates to three-dimensional framework structures (Vicentes et al., 2023).

Molecular Structure Analysis

The molecular structure of Benzylideneaminoguanidine derivatives, such as those involved in the synthesis of dinuclear cyclopalladated compounds, reveals intricate details about their formation and the influence of ligands on their structural configurations. Studies show how these structures undergo dynamic equilibrium and isomer interconversion, providing deep insights into the molecular complexity of these compounds (Albert et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Benzylideneaminoguanidine, such as its interaction with diaminoguanidine nitrate to yield specific hydrazone compounds, are key to understanding its chemical properties. These reactions lead to the formation of compounds that undergo cyclization and demonstrate significant reactivity, highlighting the reactive nature of Benzylideneaminoguanidine and its derivatives (Stevens, 1972).

Physical Properties Analysis

The physical properties of Benzylideneaminoguanidine derivatives are influenced by their molecular structure and the specific substituents present. These properties can be studied through various spectroscopic techniques, providing insights into the stability, solubility, and other physical characteristics of these compounds.

Chemical Properties Analysis

The chemical properties of Benzylideneaminoguanidine, such as its reactivity with different chemical reagents and the formation of various derivatives through multi-component reactions, are crucial for its applications in synthetic chemistry. The ability to form complex structures with diverse chemical functionalities underscores the importance of understanding the chemical behavior of Benzylideneaminoguanidine (Rahmati et al., 2013).

Scientific Research Applications

1. Fungal Phenoloxidase Activity Measurement

Benzidine, a derivative closely related to benzylideneaminoguanidine, has been used in testing for fungal phenoloxidase and peroxidases. It's applied directly to fungal colonies or the agar bearing the colony, producing a bright blue coloration in the presence of phenoloxidases. This test has advantages over the Bavendamm reaction, offering a simpler method for measuring phenoloxidase activity in crude cell-free extracts of fungi like Schizophyllum commune (Phillips & Leonard, 1976).

2. In Vivo Study of Nitric Oxide Synthase Inhibition

A study explored the effect of N‐(3‐(aminomethyl)benzyl)acetamidine, a selective inhibitor of inducible calcium‐independent nitric oxide synthase (iNOS), on brain injury. It was found that selective inhibition of iNOS can reduce brain injury in rats, suggesting potential applications in treating stroke (Parmentier et al., 1999).

3. Synthesis and α2-Adrenergic Activity

Research has been conducted on the synthesis of 2-[(methyleneamino)oxy]-N-(guanidino)ethaneimines as analogs of guanabenz-type benzylideneaminoguanidine α2-agonists. These compounds exhibited α2-adrenergic stimulating activity similar to guanabenz, indicating potential applications in α2-adrenergic agonists (Balsamo et al., 1996).

4. Anticoccidial Agent Synthesis

In the field of anticoccidial agents, 1-benzylamino-3-substituted guanidines have been synthesized. The structure of these aminoguanidines was proven by autoxidation into corresponding benzylideneaminoguanidine, highlighting its relevance in the development of anticoccidial agents (Okada, Seo, & Imai, 1977).

5. Neurohistochemistry: Tetramethyl Benzidine Use

Tetramethyl benzidine (TMB), related to benzidine, is used in neurohistochemistry for visualizing neural afferents and efferents. TMB's sensitivity greatly surpasses that of other methods and is significant in demonstrating retrograde transport and visualizing efferent connections of the injection site in neuroscience studies (Mesulam, 1978).

properties

IUPAC Name

2-(benzylideneamino)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXUCYRKHVMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275952
Record name benzylideneaminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylideneaminoguanidine

CAS RN

74187-86-3
Record name benzylideneaminoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
H Hoffmann, A Zeller - Fresenius' Zeitschrift für analytische Chemie, 1988 - Springer
2-(Phenylmethylene)-hydrazinecarboximidamide (I) is reduced at the dropping mercury electrode in a pH-dependent wave, the diffusion-controlled limiting current is markedly …
Number of citations: 0 link.springer.com
A Balsamo, D Gentili, M Macchia, E Martinotti… - European journal of …, 1996 - Elsevier
Some 2-[(methyleneamino)oxy]-N-(guanidino)ethaneimines (10a-g) were synthesized as analogs of guanabenz-type benzylideneaminoguanidine α 2 -agonists (9) in which the aryl …
Number of citations: 7 www.sciencedirect.com
TE O'Connor, K Horgan, J Reilly - Journal of Applied Chemistry, 1951 - Wiley Online Library
… I mol.) of purified benzylideneaminoguanidine nitrate, dissolved in the minimum of boiling water, 11 ’12 ml. of 90% hydrazine hydrate solution (0.2 mol.) was added. After boiling for …
Number of citations: 0 onlinelibrary.wiley.com
AV Erkin, VI Krutikov - Russian Journal of General Chemistry, 2009 - researchgate.net
We examined a procedure for the synthesis of 2-hydrazino-4, 6-dimethylpyrimidine (I), which differs from the traditional method [1]. The procedure is based on acid hydrolysis of readily …
Number of citations: 1 www.researchgate.net
J OKADA, T SEO, K IMAI - Chemical and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
… was proven by autoxidation of 3 into the corresponding benzylideneaminoguanidine (5). … converted under the same conditions into the corresponding benzylideneaminoguanidine (5b) …
Number of citations: 5 www.jstage.jst.go.jp
LEA Godfrey, F Kurzer - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
3438 Godfrey and Kurxer: an examination of their formation from readily available aminoguanidine (I), and of some of their properties has now been undertaken. In the present work, the …
Number of citations: 17 pubs.rsc.org
R Vijayakumar, R Senbagam, M Rajarajan… - … , sectio AA–Chemia, 2016 - journals.umcs.pl
Some novel substituted hydrazone derivatives of amino guanidine have been synthesized with different substituted benzaldehydes by condensation method. The synthesized …
Number of citations: 8 journals.umcs.pl
AV Erkin, VI Krutikov - Russian Journal of General Chemistry, 2008 - Springer
2-[3-Methyl-4(4-dialkylaminobenzylidene)-5-oxo-4,5-dihydropyrazol-1-yl]cyclopenta[d]pyrimidin-4(3H)-ones were synthesized by consecutive transformation of 2-hydrazinocyclopenta[d]…
Number of citations: 1 link.springer.com
GJ Durant, GM Smith, RGW Spickett… - Journal of Medicinal …, 1966 - ACS Publications
In a previous publication, 1 we discussed a series of 1 ihenoxyalkylguanidines and related compounds which exerted a potent blocking action on the sympathetic neivous system. Of …
Number of citations: 22 pubs.acs.org
F Gug, N Oumata, D Tribouillard-Tanvier… - Bioconjugate …, 2010 - ACS Publications
The synthesis of affinity matrices for 6-aminophenanthridine (6AP) and 2,6-dichlorobenzylidenaminoguanidine (Guanabenz, GA), two unrelated prion inhibitors, is described. In both …
Number of citations: 14 pubs.acs.org

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